7-Hydroxy-7-phenylheptanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-7-phenylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h1,3-4,7-8,12,14H,2,5-6,9-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPXRSLMPOWIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575774 | |
| Record name | 7-Hydroxy-7-phenylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122114-99-2 | |
| Record name | 7-Hydroxy-7-phenylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms and in Vitro Biological Interactions
Enzyme Modulation and Inhibition Studies
The modulation of histone deacetylases (HDACs) represents a significant area of research in drug discovery, particularly in oncology and for inflammatory and neurodegenerative diseases. mdpi.com HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. mdpi.comwikipedia.org Inhibitors of HDACs can induce hyperacetylation, which alters gene expression and can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. wikipedia.orgnih.gov
While direct studies on 7-Hydroxy-7-phenylheptanoic acid as an HDAC inhibitor are not extensively documented, research on structurally related phenylalkanoic acids and odd-chain fatty acids provides valuable insights into potential inhibitory activities. For instance, studies on phenylalkanoic acids have shown that their ability to inhibit cell proliferation is associated with the length of the carbon chain, with increased inhibitory effects observed with chain lengths between four and ten carbons. researchgate.net Specifically, 4-phenylbutyrate is a known HDAC inhibitor. researchgate.net
The inhibitory potential of fatty acids against HDACs, particularly HDAC6, has also been investigated. A study on odd-chain fatty acids revealed that their HDAC6 inhibitory activity increased with the length of the aliphatic carbon chain. nih.gov This suggests that the heptanoic acid backbone of this compound could contribute to interactions with the HDAC active site. Molecular docking analyses have indicated that longer aliphatic chains can facilitate better binding to HDAC6 residues, which may be crucial for their inhibitory potential. nih.gov The general structure of many HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. nih.govresearchgate.net In the case of this compound, the carboxylic acid could act as a zinc-binding group, while the phenylheptanol moiety would serve as the linker and cap.
Table 1: HDAC6 Inhibitory Activity of Structurally Related Odd-Chain Fatty Acids
| Compound | Carbon Chain Length | Relative HDAC6 Inhibitory Activity |
|---|---|---|
| Valeric acid | C5 | Weak |
| Heptanoic acid | C7 | Moderate |
| Nonanoic acid | C9 | Moderate |
| Undecanoic acid | C11 | Strong |
| Pentadecanoic acid | C15 | Strongest |
Data sourced from a study on the effects of odd-chain fatty acids as novel HDAC6 inhibitors. nih.gov
Thromboxane A2 (TXA2) and its precursor, prostaglandin H2 (PGH2), are potent mediators of platelet aggregation and vasoconstriction, acting through a common receptor. nih.govnih.gov Antagonists of the TXA2/PGH2 receptor are of therapeutic interest for cardiovascular diseases. nih.gov While direct data on this compound is limited, the structural features of its derivatives are relevant to the design of TXA2/PGH2 receptor antagonists.
The affinity of ligands for the TXA2/PGH2 receptor is a key determinant of their antagonist potency. Radioligand binding assays are commonly used to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of potential antagonists. For example, studies using the radiolabeled TXA2/PGH2 mimetic [¹²⁵I]BOP have been instrumental in characterizing the binding sites on human platelets. nih.gov These studies have revealed the existence of high-affinity and low-affinity binding sites for certain ligands. nih.govnih.gov
The inhibitory effects of TXA2/PGH2 receptor antagonists are evaluated by their ability to prevent agonist-induced platelet aggregation and other cellular responses. Some antagonists exhibit competitive antagonism, while others, due to a low dissociation rate, can produce a noncompetitive-like antagonism, which enhances their potency and duration of action. nih.gov
Table 2: Binding Affinities of Selected Ligands for the Platelet TXA2/PGH2 Receptor
| Ligand | Receptor Subtype | Dissociation Constant (Kd) |
|---|---|---|
| [¹²⁵I]BOP | High-affinity | 234 ± 103 pM |
| [¹²⁵I]BOP | Low-affinity | 2.31 ± 0.86 nM |
| PGH2 | - | 43 nM |
| TXA2 | - | 125 nM |
Data compiled from radioligand binding studies on washed human platelets. nih.govnih.gov
The structure-activity relationships (SAR) for TXA2/PGH2 receptor antagonists have been extensively studied. The general structure of many antagonists includes a carboxylic acid group (or a bioisostere), a linker chain, and a second moiety that often contains aromatic rings. The carboxylic acid is crucial for binding, likely interacting with a cationic site on the receptor. The length and rigidity of the linker chain influence the orientation of the molecule in the binding pocket. The nature of the second moiety can significantly impact binding affinity and selectivity.
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades a class of bioactive fatty acid amides, including the endocannabinoid anandamide. nih.govnih.gov Inhibition of FAAH increases the endogenous levels of these signaling lipids, producing analgesic, anxiolytic, and anti-inflammatory effects. mdpi.comnih.gov Consequently, FAAH is a significant therapeutic target. nih.gov
Analogues of this compound, particularly those with a long lipophilic chain, are relevant to the design of FAAH inhibitors. The active site of FAAH has a lipophilic channel that accommodates the fatty acid chain of its substrates. nih.gov Docking studies have shown that the N-terminal group of some inhibitors fits within this lipophilic region, mimicking the arachidonoyl chain of anandamide. escholarship.org The presence of a phenyl group at the terminus of an alkyl chain has been identified as an important feature in some potent FAAH inhibitors. nih.gov
The inhibitory mechanism of many FAAH inhibitors involves the formation of a covalent adduct with a catalytic serine residue in the enzyme's active site. researchgate.net However, reversible inhibitors, such as α-ketoheterocycles, have also been developed, which form a reversible hemiketal with the active site serine. nih.govresearchgate.net
Table 3: Inhibitory Potency of Selected FAAH Inhibitors
| Compound | Type of Inhibition | IC50 |
|---|---|---|
| URB597 | Irreversible | 4.6 nM |
| URB880 | Irreversible | 0.63 nM |
| OL-135 (11f) | Reversible | Potent (specific value not provided in source) |
Data from studies on alkylcarbamic acid biphenyl-3-yl esters and α-ketoheterocycle-based inhibitors. nih.govescholarship.org
Structural motifs present in this compound can be found in inhibitors of other enzyme classes. The combination of a carboxylic acid (or a derivative like a hydroxamic acid) and a lipophilic chain is a common feature in many enzyme inhibitors.
Acid ceramidase (ASAH1) is a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a fatty acid. nih.govnih.gov The accumulation of ceramide can induce apoptosis, making ASAH1 an attractive target for cancer therapy. nih.govnih.gov Many inhibitors of acid ceramidase are ceramide analogues, possessing long alkyl chains. nih.gov While direct inhibition by this compound is not established, its structural similarity to the fatty acid portion of ceramide suggests a potential for interaction with the enzyme's active site. For instance, the B-13 analogue, LCL 464, which contains a fatty acid chain, has been shown to inhibit acid ceramidase activity. nih.gov The hydrophobic interactions between the enzyme and the fatty acid chain are thought to be a key determinant of inhibitory potency. nih.gov
Furthermore, hydroxamic acid derivatives, which can be conceptually derived from carboxylic acids like this compound, are known inhibitors of a wide range of enzymes, particularly metalloenzymes. researchgate.netnih.govresearchgate.net For example, hydroxamic acids are potent inhibitors of ureases and matrix metalloproteinases. researchgate.netnih.govresearchgate.net The hydroxamic acid moiety acts as a strong chelating agent for the metal ions (e.g., zinc or nickel) in the active sites of these enzymes. researchgate.netresearchgate.net
Information Deficit: The Scientific Profile of this compound Remains Undocumented in Key Biological Areas
Despite a structured inquiry into the molecular and biological activities of the chemical compound this compound, a comprehensive literature search reveals a significant lack of available scientific data. Specifically, information regarding its role in cellular and epigenetic modulation, as well as its potential antimicrobial properties, appears to be absent from published research.
The investigation sought to detail the compound's effects across several key in vitro biological interactions, following a precise research outline. However, no studies were identified that specifically examined the influence of this compound on gene regulation and epigenetic patterns through Histone Deacetylase (HDAC) inhibition. Similarly, its effects on cell cycle and transcriptional control have not been documented in the available scientific literature.
Furthermore, while the research plan included an examination of apoptosis induction in cancer cell lines by structurally related compounds, no direct studies involving this compound in this context could be located.
The inquiry also extended to the compound's potential as an antimicrobial agent. Searches for its efficacy against bacterial growth, including specific pathogens such as Bacillus anthracis, yielded no relevant results. Consequently, there is no available information on the proposed mechanisms of antimicrobial action for this compound, such as cell membrane disruption or metabolic interference.
This absence of data prevents a detailed analysis and discussion of the compound's molecular mechanisms and biological interactions as specified. The scientific community has not, to date, published findings on these specific aspects of this compound. Therefore, the creation of a scientifically accurate article detailing these particular topics is not currently possible.
Thromboxane A2/Prostaglandin H2 (TXA2/PGH2) Receptor Antagonism by Derivatives
Computational and Structural Biology Investigations
Computational methods serve as powerful tools to predict and analyze the interactions between small molecules and biological macromolecules. Techniques such as molecular docking, structure-activity relationship (SAR) analysis, and mechanistic studies on related systems can provide valuable hypotheses regarding the potential biological activities of this compound.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This can be used to forecast the binding affinity and mode of interaction. In the absence of direct docking studies on this compound, we can look at studies of analogous compounds, such as other fatty acid derivatives, to postulate potential interactions.
For instance, fatty acid binding proteins (FABPs) are a family of intracellular proteins that bind and transport fatty acids and other lipophilic substances. unlp.edu.ar Molecular docking studies of various inhibitors with FABPs have revealed key interactions that govern binding affinity. nih.govnih.gov It is plausible that this compound, as a fatty acid derivative, could bind to proteins with lipid-binding domains.
A hypothetical docking of this compound into a generic fatty acid binding site might involve the following interactions:
Carboxylic Acid Head Group: The carboxylate group would likely form strong hydrogen bonds and salt bridges with positively charged amino acid residues such as Arginine (Arg) and Lysine (Lys), or with backbone amides within the binding pocket. This is a common anchoring interaction for fatty acid-like molecules. acs.org
Hydrocarbon Chain: The heptanoic acid chain would likely occupy a hydrophobic tunnel or groove in the protein, forming van der Waals interactions with nonpolar amino acid residues like Leucine (Leu), Isoleucine (Ile), and Valine (Val).
Terminal Phenyl and Hydroxyl Groups: The 7-phenyl and 7-hydroxy substituents could provide additional points of interaction. The phenyl group might engage in π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). The hydroxyl group could form hydrogen bonds with polar amino acid side chains (e.g., Serine, Threonine, Asparagine, Glutamine) or with the protein backbone, further stabilizing the complex.
Binding affinity predictions, often expressed as a docking score or estimated binding free energy (in kcal/mol), quantify the strength of these interactions. rowansci.com More negative values typically indicate stronger binding. preprints.org The precise binding affinity of this compound would depend on the specific topology and amino acid composition of the target protein's binding site.
Table 1: Predicted Interaction Types for this compound in a Hypothetical Binding Pocket
| Molecular Moiety | Potential Interacting Residues | Type of Interaction |
|---|---|---|
| Carboxylic Acid | Arginine, Lysine, Serine | Hydrogen Bonding, Salt Bridge |
| Aliphatic Chain | Leucine, Valine, Isoleucine | Hydrophobic Interactions |
| Phenyl Group | Phenylalanine, Tyrosine | π-π Stacking |
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR can be explored by computationally modeling the effects of modifying different parts of a molecule. For this compound, several structural features could be key determinants of its activity.
Role of the Carboxylic Acid: The acidic nature of the carboxyl group is often crucial for the activity of fatty acid-like molecules, as it frequently acts as a primary binding determinant. Esterification or reduction of this group would likely lead to a significant decrease or complete loss of binding affinity to target proteins that rely on this interaction.
Impact of the Phenyl Group: The presence and position of the phenyl group are expected to be significant. Its bulk and hydrophobicity can contribute to binding affinity and selectivity for a particular target. SAR studies on related compounds, such as cyclooxygenase (COX) inhibitors, have shown that the nature and substitution pattern of aromatic rings are critical for inhibitory potency. nih.gov
Significance of the Hydroxyl Group: The hydroxyl group introduces polarity and the capacity for hydrogen bonding. Its presence could enhance binding affinity and specificity. The stereochemistry at the 7-position (R or S configuration) could also be a critical factor, as biological systems are often stereoselective. Studies on hydroxylated fatty acids have shown that the position and stereochemistry of the hydroxyl group can significantly influence their interaction with enzymes. nih.gov
Table 2: Hypothetical SAR Insights for this compound Based on Analogous Systems
| Structural Feature | Potential Role in Activity | Predicted Effect of Modification |
|---|---|---|
| Carboxylic Acid | Primary binding anchor | Esterification would likely reduce activity |
| Phenyl Group | Hydrophobic interaction, selectivity | Removal would likely decrease affinity |
| Hydroxyl Group | Hydrogen bonding, specificity | Removal may alter binding and selectivity |
While specific mechanistic studies on this compound are unavailable, we can infer potential molecular interactions from studies of enzymes that process similar substrates, such as fatty acids and their derivatives. Enzymes like cyclooxygenases (COXs) and cytochrome P450s provide well-characterized examples of how such molecules are recognized and transformed. nih.govacs.org
In many enzymatic reactions, general acid/base catalysis is a common mechanism. For an enzyme acting on this compound, specific amino acid residues in the active site would play key roles:
A catalytic base (e.g., the carboxylate side chain of Aspartate or Glutamate, or the imidazole ring of Histidine) could abstract a proton from the substrate's hydroxyl or carboxylic acid group, activating it for a subsequent reaction.
A catalytic acid (e.g., the protonated form of the same residues) could donate a proton to the substrate, facilitating bond cleavage or formation.
For example, in the cyclooxygenase active site, a tyrosyl radical abstracts a hydrogen atom from arachidonic acid to initiate the reaction. nih.gov Similarly, a hypothetical enzyme acting on this compound might utilize a strategically positioned residue to interact with the C-H bond at the 7-position, facilitated by the binding of the carboxylate and the positioning of the phenyl ring. The hydroxyl group could also participate in the catalytic mechanism, for instance, by being a target for oxidation or elimination reactions.
The study of fatty acid hydroxylation by cytochrome P450 enzymes reveals that the substrate is often oriented in the active site to present a specific C-H bond to the highly reactive iron-oxo species for hydroxylation. acs.org In a reverse scenario, an enzyme could bind this compound in a way that the hydroxyl group is positioned for further transformation, such as dehydration or oxidation, through interactions with catalytic residues.
Derivatives, Analogues, and Structure Activity Relationship Sar Research
Design and Synthesis of Novel Derivatives of 7-Hydroxy-7-phenylheptanoic acid
The synthesis of new molecules based on the this compound scaffold involves targeted modifications at several key positions to explore and optimize its chemical and biological properties.
The carboxylic acid group of this compound is a primary site for chemical modification, leading to the creation of esters and amides with altered properties.
Esterification: The synthesis of esters, such as this compound ethyl ester, is a common modification. chemicalbook.comjst.go.jp This is typically achieved through reactions with the corresponding alcohol under acidic conditions. For instance, Fischer esterification can be employed, often using a resin with strong acid groups as a catalyst in a flow system to improve safety and simplify purification. nih.gov
Amidation: The conversion of the carboxylic acid to an amide or a hydroxamic acid (-CONHOH) is another key strategy. N-Hydroxy-7-phenylheptanamide, a hydroxamic acid derivative of 7-phenylheptanoic acid, is synthesized by reacting the parent acid with hydroxylamine (B1172632). ontosight.ai This modification is significant as hydroxamic acids are known to act as inhibitors for enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). ontosight.ai Similarly, complex hydroxyamides like 3-(4-Methoxy-benzenesulfonyl)-2-methyl-7-phenyl-heptanoic acid hydroxyamide have been synthesized, highlighting the diverse possibilities of amidation. ontosight.ai The general synthesis of amides can involve coupling the acid with an amine using a condensing agent like 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide (B86325) (WSCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov
The following table summarizes derivatives created by modifying the carboxylic acid moiety.
Table 1: Derivatives Modified at the Carboxylic Acid Moiety| Derivative Name | Modification Type | Synthetic Precursor(s) | Potential Application/Significance |
|---|---|---|---|
| This compound ethyl ester | Esterification | This compound, Ethanol | Chemical intermediate |
| N-Hydroxy-7-phenylheptanamide | Amidation (Hydroxamic Acid) | 7-Phenylheptanoic acid, Hydroxylamine | Potential enzyme inhibitor (HDAC, MMP) ontosight.ai |
| 3-(4-Methoxy-benzenesulfonyl)-2-methyl-7-phenyl-heptanoic acid hydroxyamide | Amidation (Hydroxamic Acid) | 7-phenylheptanoic acid backbone | Investigated for therapeutic applications ontosight.ai |
Altering the phenyl ring by adding or modifying substituents is a strategy to fine-tune the molecule's interaction with biological targets. Research has shown that substitutions on the phenyl ring are critical for activity in related phenylacetic acid derivatives. oup.com For example, a derivative featuring a (4-phenoxyphenyl)methyl group has been synthesized, significantly altering the steric and electronic properties of the aromatic portion of the molecule. google.com Another complex derivative includes a 3-(4-methoxy-benzenesulfonyl) group, which introduces both a sulfonamide and a methoxy-substituted phenyl ring. ontosight.ai These modifications can influence properties like lipophilicity and the potential for specific interactions, such as hydrogen bonding. ontosight.ai
Modifications to the seven-carbon chain and the position of the hydroxyl group create a wide range of structural analogues with distinct properties.
Hydroxyl Position Isomers: The position of the hydroxyl group can be moved along the chain. For instance, 2-hydroxy-7-phenylheptanoic acid, an isomer, has been documented. molbase.com Another example is the synthesis of 7-(N-substituted amino)-3-hydroxy-2-phenylheptanoic acid derivatives, where the hydroxyl group is shifted to the C3 position. epo.org
Backbone Alterations: The heptanoic acid backbone itself can be significantly altered. The synthesis of (6R,5S,2RS)-6-amino-5-hydroxy-2-isobutyl-4-oxo-7-phenylheptanoic acid introduces an amino group, an isobutyl substituent, and a ketone (oxo group) into the chain, creating a complex carba-analogue of the aminopeptidase (B13392206) inhibitor bestatin. nih.gov Shortened analogues, such as 3-hydroxy-6-phenylhexanoic acid and 3-hydroxy-5-phenylpentanoic acid, have also been studied for their antimicrobial properties. nii.ac.jp
The table below illustrates some of these structural variations.
Table 2: Analogues with Altered Backbone or Hydroxyl Position| Analogue Name | Structural Alteration |
|---|---|
| 2-Hydroxy-7-phenylheptanoic acid | Hydroxyl group at C2 position molbase.com |
| 7-(N-substituted amino)-3-hydroxy-2-phenylheptanoic acid | Hydroxyl group at C3 position, amino group at C7 epo.org |
| (6R,5S,2RS)-6-amino-5-hydroxy-2-isobutyl-4-oxo-7-phenylheptanoic acid | Hydroxyl at C5, amino at C6, isobutyl at C2, oxo at C4 nih.gov |
Stereochemical Considerations in Biological Activity
Stereochemistry is a critical factor that dictates the biological efficacy and pharmacokinetic properties of this compound derivatives. ontosight.ai The presence of chiral centers, particularly at the hydroxyl-bearing carbon and any modified positions on the backbone, means that the compound can exist as different stereoisomers (enantiomers or diastereomers).
Research consistently shows that different stereoisomers can have vastly different biological activities. For example, in a series of NAAA inhibitors based on a related structure, the (S)-enantiomer was identified as the potent, active compound. escholarship.org Similarly, a synthesized diastereomeric mixture of a complex heptanoic acid analogue showed inhibitory potencies that were different from a known standard, highlighting the impact of stereochemistry on function. nih.gov The specific 3D arrangement of functional groups is crucial for precise binding to biological targets like enzyme active sites. nii.ac.jp Therefore, controlling the stereochemistry during synthesis or separating isomers is essential for developing active and selective therapeutic agents. ontosight.ainii.ac.jp
Systematic Structure-Activity Relationship (SAR) Analysis of Functional Groups and Molecular Conformation
Structure-Activity Relationship (SAR) analysis is a systematic process used to understand how specific parts of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies focus on how modifications to the carboxylic acid, phenyl group, and aliphatic chain affect their function.
In the development of inhibitors for enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), researchers have prepared series of related compounds to probe the SAR. escholarship.org For example, by starting with a lead compound, (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide, and creating analogues with different substituents, they identified key requirements for recognition at the enzyme's active site. This led to the discovery of more potent inhibitors. escholarship.org
Similar SAR studies have been conducted on lipopeptides where the fatty acid component was varied. In one study, replacing a standard fatty acid with analogues like 6-phenylhexanoic acid (a close relative of 7-phenylheptanoic acid) in a polymyxin (B74138) derivative resulted in a compound with no observable cytotoxicity while maintaining moderate antimicrobial activity. mdpi.com This demonstrates that the phenylalkanoic acid structure can be a favorable component for balancing efficacy and safety. These studies systematically link changes in molecular conformation and functional groups to biological outcomes, guiding the design of more effective and safer molecules.
Integration of this compound Units into Polymeric Materials for Functional Applications
This compound and its parent compound, 7-phenylheptanoic acid, serve as valuable monomers for the microbial synthesis of functional biopolymers known as polyhydroxyalkanoates (PHAs). nih.gov PHAs are biodegradable and biocompatible polyesters produced by bacteria as energy storage materials. conicet.gov.ar
When certain bacteria, such as a genetically modified strain of Pseudomonas putida, are fed with 7-phenylheptanoic acid as a carbon source, they incorporate it into polymer chains. nih.gov This process typically involves the β-oxidation of the fatty acid, leading to the formation of copolymers. For example, feeding P. putida with 7-phenylheptanoic acid results in the production of a random copolymer, copoly(3-hydroxy-7-phenylheptanoate-co-3-hydroxy-5-phenylvalerate). nih.gov The resulting polymer contains both seven-carbon and five-carbon hydroxy acid units with pendant phenyl groups.
These aromatic PHAs exhibit interesting thermal properties and have potential applications in medicine and as biodegradable plastics. nih.govmdpi.com The incorporation of the phenyl group imparts different characteristics compared to purely aliphatic PHAs. The specific composition of the resulting polymer can be influenced by the bacterial strain and the specific synthase enzymes (e.g., PhaC1, PhaC2) it possesses. nih.gov The study of these aromatic biopolyesters, including their crystallization behavior, is an active area of research for developing new sustainable materials. sci-hub.se
The table below details the polymeric outcomes of microbial synthesis using phenylalkanoic acids.
Table 3: Polymeric Materials from Phenylalkanoic Acid Monomers| Substrate Fed to P. putida | Resulting Polymer/Monomer Composition | Significance |
|---|---|---|
| 7-Phenylheptanoic acid | Copoly(3-hydroxy-7-phenylheptanoate-co-3-hydroxy-5-phenylvalerate) nih.gov | Production of a functional, aromatic, biodegradable copolymer. |
| 6-Phenylhexanoic acid | Poly(3-hydroxy-6-phenylhexanoate) (homopolymer) nih.gov | Demonstrates substrate-dependent polymer structure. |
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Characterization for Research Purposes
Spectroscopy is a cornerstone for the molecular-level investigation of 7-Hydroxy-7-phenylheptanoic acid, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The proton on the carbon bearing the hydroxyl group (C7-H) would present as a characteristic multiplet, likely a triplet or doublet of doublets, around δ 4.6-4.8 ppm. The aliphatic methylene protons (C2-H₂ to C6-H₂) would resonate as a series of multiplets in the upfield region (δ 1.2-2.4 ppm), with the protons alpha to the carboxyl group (C2-H₂) being the most deshielded of this group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected at the far downfield end of the spectrum (δ ~175-180 ppm). The aromatic carbons would produce several signals in the δ 125-145 ppm range, with the ipso-carbon (C1' attached to the heptanoic chain) being distinct. The carbon atom attached to the hydroxyl group (C7) would resonate around δ 70-75 ppm. The aliphatic methylene carbons (C2 to C6) would appear in the upfield region, typically between δ 20-40 ppm.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for analogous functional groups and structures. The solvent used can influence actual shifts.
| Atom Position | ¹H NMR Predicted Shift (ppm) | Multiplicity | ¹³C NMR Predicted Shift (ppm) |
| COOH | 10.0 - 12.0 | Singlet (broad) | 175 - 180 |
| C2 | 2.2 - 2.4 | Triplet | 33 - 36 |
| C3 | 1.5 - 1.7 | Multiplet | 24 - 26 |
| C4 | 1.2 - 1.4 | Multiplet | 28 - 30 |
| C5 | 1.2 - 1.4 | Multiplet | 25 - 27 |
| C6 | 1.6 - 1.8 | Multiplet | 38 - 40 |
| C7 | 4.6 - 4.8 | Triplet | 70 - 75 |
| C1' (Aromatic ipso) | - | - | 140 - 145 |
| C2', C6' (Aromatic ortho) | 7.2 - 7.4 | Multiplet | 125 - 127 |
| C3', C5' (Aromatic meta) | 7.2 - 7.4 | Multiplet | 128 - 130 |
| C4' (Aromatic para) | 7.2 - 7.4 | Multiplet | 127 - 129 |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are particularly well-suited for analyzing this compound.
In ESI-MS, the molecule is typically observed as a deprotonated species [M-H]⁻ in negative ion mode or a protonated species [M+H]⁺ in positive ion mode. For this compound (C₁₃H₁₈O₃, Molecular Weight: 222.28 g/mol ), the [M-H]⁻ ion would be expected at an m/z of 221.12.
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information. Key fragmentation pathways would include the neutral loss of water (H₂O, 18 Da) from the hydroxyl group and the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid moiety. Benzylic cleavage, a characteristic fragmentation for compounds with a phenyl group attached to a carbon chain, would result in the formation of a stable C₇H₇⁺ or related ion.
Table 2: Predicted Key Mass Fragments for this compound Fragment m/z values are based on the monoisotopic mass of the parent molecule.
| Ion/Fragment | Formula | Predicted m/z | Description |
| [M-H]⁻ | C₁₃H₁₇O₃⁻ | 221.12 | Deprotonated molecular ion (Negative ESI) |
| [M-H-H₂O]⁻ | C₁₃H₁₅O₂⁻ | 203.11 | Loss of water from the molecular ion |
| [M-H-CO₂]⁻ | C₁₂H₁₇O⁻ | 177.13 | Loss of carbon dioxide from the molecular ion |
| [C₆H₅CHO]⁺• | C₇H₆O⁺• | 106.04 | Result of cleavage at C6-C7 bond |
| [C₆H₅CH(OH)]⁺ | C₇H₇O⁺ | 107.05 | Benzylic fragment ion |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.
A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. pressbooks.publibretexts.org Superimposed on this may be a sharper O-H stretch from the secondary alcohol group around 3200-3600 cm⁻¹. pressbooks.pub A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent around 1700-1725 cm⁻¹. pressbooks.publibretexts.org
Other significant absorptions include C-H stretching vibrations from the aliphatic chain (2850-2950 cm⁻¹) and the aromatic ring (~3030 cm⁻¹). ucla.edu Aromatic C=C stretching vibrations typically appear as a pair of bands in the 1400-1600 cm⁻¹ region. libretexts.org A C-O stretching band for the secondary alcohol would be expected in the 1000-1200 cm⁻¹ range.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Alcohol | O-H Stretch | 3200 - 3600 | Medium, Sharper |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |
| Aliphatic Chain | C-H Stretch | 2850 - 2950 | Medium to Strong |
| Aromatic Ring | C-H Stretch | ~3030 | Weak |
| Alcohol/Carboxylic Acid | C-O Stretch | 1000 - 1300 | Medium |
Chromatographic Separation and Purity Analysis
Chromatographic methods are fundamental for the separation of this compound from reaction mixtures or biological extracts and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. A reversed-phase HPLC method is typically employed for compounds of this polarity.
A common setup would involve a C18 stationary phase column and a mobile phase gradient consisting of an aqueous component (often with an acid modifier like 0.1% formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the phenyl group absorbs strongly (e.g., ~254 nm). The retention time of the compound under specific conditions serves as an identifier, while the peak area is proportional to its concentration, allowing for quantification. This method is crucial for determining the purity of synthesized batches and for monitoring the progress of chemical reactions.
In the field of bioplastics, this compound can be a constituent monomer of polyhydroxyalkanoates (PHAs). Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for determining the monomer composition of these polymers. nih.govntu.edu.sg
The analysis requires a derivatization step, as the intact hydroxy acid is not sufficiently volatile for GC. The PHA polymer is first subjected to acid-catalyzed methanolysis (e.g., using sulfuric acid in methanol), which breaks the polyester bonds and converts the constituent monomers into their corresponding methyl esters. In this case, it would yield methyl 3-hydroxy-7-phenylheptanoate (if incorporated as a 3-hydroxy acid, which is common). The free hydroxyl group is then typically silylated, for instance, by reacting with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase volatility and thermal stability.
The resulting derivatized sample is injected into the GC-MS system. The components are separated on the GC column based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The retention time and the unique mass spectrum of the derivatized this compound monomer allow for its definitive identification and quantification relative to other monomers in the biopolymer. researchgate.net This analytical procedure is vital for characterizing the composition and properties of novel aromatic PHAs.
In Vitro Assay Development for Biological Evaluation
Histone Deacetylase (HDAC) Inhibition Assays: HDACs are enzymes that remove acetyl groups from histone proteins, playing a key role in epigenetic gene regulation. epigentek.com Their dysregulation is linked to diseases like cancer, making them important therapeutic targets. bmglabtech.com Fluorometric assays are commonly used to screen for HDAC inhibitors. epigentek.combmglabtech.com These assays often employ a substrate containing an acetylated lysine residue linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). bmglabtech.com In a two-step process, the HDAC enzyme first deacetylates the substrate. Subsequently, a developing enzyme like trypsin cleaves the deacetylated substrate, releasing the fluorophore and generating a measurable fluorescent signal. bmglabtech.com The presence of an inhibitor, such as a derivative of this compound, would prevent deacetylation, resulting in a reduced or absent fluorescent signal. bmglabtech.com Another approach involves immunoaffinity-based detection of the deacetylated product, which avoids interference from certain chemicals. epigentek.com
Thromboxane A2/Prostaglandin H2 (TXA2/PGH2) Receptor Assays: The thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor, is a G protein-coupled receptor involved in processes like platelet aggregation and vasoconstriction. mdpi.comwikipedia.org Antagonists of this receptor are of therapeutic interest. Radioligand binding assays are the gold standard for measuring the affinity of a compound for a receptor. nih.govgiffordbioscience.com These assays use a radiolabeled ligand (e.g., an iodinated antagonist like [¹²⁵I]PTA-OH) that binds specifically to the receptor. nih.govnih.govnih.gov In a competitive binding assay, the receptor preparation (e.g., from human platelets) is incubated with the radioligand and varying concentrations of a test compound. nih.gov An effective antagonist will compete with the radioligand for the binding site, displacing it and causing a measurable decrease in radioactivity bound to the receptor. nih.gov This allows for the determination of the inhibitor constant (Ki), which quantifies the compound's binding affinity. giffordbioscience.com
| Assay Type | Target | Principle | Endpoint Measurement |
|---|---|---|---|
| Fluorometric HDAC Assay | Histone Deacetylases (HDACs) | Enzymatic deacetylation of a fluorogenic substrate, followed by cleavage to release a fluorophore. bmglabtech.com | Increase in fluorescence intensity (Ex: 340-360 nm, Em: 440-465 nm). thomassci.comcaymanchem.com |
| Competitive Radioligand Binding | TXA2/PGH2 Receptors | Competition between an unlabeled test compound and a radiolabeled ligand for the receptor binding site. nih.gov | Decrease in detected radioactivity. |
| FRET-Based HDAC Assay | Histone Deacetylases (HDACs) | A fluorescent inhibitor binds to the enzyme, causing Fluorescence Resonance Energy Transfer (FRET) with tryptophan residues. Displacement by a test inhibitor reduces FRET. nih.gov | Decrease in FRET signal. |
While biochemical assays are crucial for initial screening, cell-based assays are essential for confirming a compound's activity in a more physiologically relevant context. These assays can assess membrane permeability, target engagement within the cell, and downstream effects on cellular pathways. nih.govpromega.com
For potential HDAC inhibitors, a common cell-based approach is to measure the accumulation of acetylated histones. Cells (e.g., HeLa cells) are treated with the test compound, and then cellular proteins are extracted. acs.org The levels of acetylated histones can be quantified using techniques like Western blotting with antibodies specific to acetylated lysine residues. An effective inhibitor will cause a dose-dependent increase in histone acetylation. Homogeneous, luminescence-based assays are also available, which use a cell-permeable substrate that is converted into a luciferase substrate upon deacetylation by endogenous HDACs. nih.govpromega.com Inhibition of HDAC activity leads to a decrease in the luminescent signal. promega.com
For compounds targeting the TXA2/PGH2 receptor, a classic cell-based assay is the platelet aggregation assay. tdl.org Platelets are isolated and treated with the test compound before being stimulated with a TXA2 mimetic like U46619. nih.gov Platelet aggregation can be measured by monitoring changes in light transmission through the platelet suspension using an aggregometer. A compound that effectively antagonizes the TXA2 receptor will inhibit agonist-induced platelet aggregation. nih.gov
| Target Pathway | Assay Type | Cell Line/System | Principle | Measured Endpoint |
|---|---|---|---|---|
| HDAC Activity | Intracellular Fluorescence Competition | Various cancer cell lines | A candidate inhibitor competes with a fluorescent probe for binding to intracellular HDACs, reducing cellular fluorescence. researchgate.netnd.edu | Decreased fluorescence measured by flow cytometry or microscopy. nd.edu |
| HDAC Activity | Luminogenic HDAC-Glo™ Assay | HCT116, K562, etc. | A cell-permeable substrate is deacetylated by endogenous HDACs, leading to a luminescent signal. promega.com | Reduction in luminescence. |
| TXA2/PGH2 Receptor Activity | Platelet Aggregation Assay | Washed human platelets | An antagonist blocks an agonist (e.g., U46619) from inducing platelet aggregation. nih.gov | Inhibition of light transmittance change in an aggregometer. |
Chemoinformatics and Bioinformatics Approaches in Compound Research
Chemoinformatics and bioinformatics are powerful computational disciplines that significantly accelerate drug discovery and compound research. frontiersin.orgnih.gov These approaches use computational methods to analyze large datasets, predict biological activities, and identify potential therapeutic targets for small molecules like this compound and its derivatives. nih.govalliedacademies.org
Chemoinformatics focuses on the analysis of chemical data. One key application is in silico target identification, where computational tools predict the biological targets of a small molecule. nih.gov This can be achieved by comparing the structure or activity profile of a novel compound against large databases of known bioactive molecules, such as ChEMBL. nih.gov Similarity searching, based on 2D fingerprints or 3D shape, can identify known compounds with similar structures, suggesting that they may share biological targets. For a compound like this compound, this could involve searching for other fatty acid mimetics to predict potential interactions with enzymes or nuclear receptors. nih.gov
Bioinformatics integrates data from genomics, proteomics, and other high-throughput methods to understand disease mechanisms and identify novel drug targets. frontiersin.org Once a potential target is identified (e.g., an HDAC isoform), bioinformatics tools can analyze its structure and function. Molecular docking, a key technique, predicts how a ligand like this compound might bind to the active site of a target protein. alliedacademies.org This provides insights into the binding mode and affinity, guiding the rational design of more potent and selective analogs. Furthermore, bioinformatics helps in pathway analysis, connecting a specific target to broader biological pathways and predicting the potential physiological effects of its modulation. broadinstitute.org
| Discipline | Technique | Application | Example for this compound Research |
|---|---|---|---|
| Chemoinformatics | Similarity Searching | Predicting biological activity by comparing a compound to databases of known molecules. nih.gov | Identifying known HDAC inhibitors or TXA2 antagonists with similar structural features. |
| Chemoinformatics | Molecular Docking | Predicting the binding orientation and affinity of a small molecule to a protein target. alliedacademies.org | Modeling the interaction of the compound with the active site of HDAC1 or the TXA2 receptor. |
| Bioinformatics | Target Identification | Analyzing genomic and proteomic data to identify proteins associated with a disease that a compound could target. frontiersin.org | Identifying overexpressed enzymes in a specific cancer that could be inhibited by the compound. |
| Bioinformatics | Pathway Analysis | Mapping protein targets to known biological pathways to understand the mechanism of action. broadinstitute.org | Determining the cellular pathways affected by the inhibition of a predicted target. |
Future Directions and Unexplored Research Avenues
Discovery of Novel Biological Activities and Molecular Targets for 7-Hydroxy-7-phenylheptanoic acid
The biological role of this compound is not yet well-defined, presenting a critical gap for future research. The broader class of diarylheptanoids, which share structural similarities, are known for a variety of medicinal values, including anti-tumor, anti-inflammatory, and antioxidant activities nih.gov. This suggests that this compound could possess a similar, currently undiscovered, pharmacological profile.
Future research should prioritize comprehensive screening of this compound against a wide array of biological targets. High-throughput screening campaigns could test its efficacy against various cancer cell lines, inflammatory pathway components, and markers of oxidative stress. For instance, studies on novel 7-hydroxy-4-phenylchromen-2-one derivatives linked with triazole moieties have demonstrated potent cytotoxic activity against human cancer cell lines, suggesting that the hydroxy-phenyl scaffold can be a key pharmacophore nih.gov.
Identifying the specific molecular targets of this compound is the next logical step. Advanced proteomics and chemical biology techniques, such as affinity purification-mass spectrometry (AP-MS) and activity-based protein profiling (ABPP), could be employed to isolate and identify binding partners from cell lysates. Uncovering these targets would be crucial for understanding its mechanism of action and for the rational design of more potent and selective derivatives.
Advancements in Asymmetric Synthesis and Enantiomeric Control for this compound
The presence of a chiral center at the C7 position means that this compound exists as two enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral molecule can exhibit vastly different biological activities and metabolic fates. Therefore, the development of robust methods for its asymmetric synthesis is of paramount importance.
Currently, the literature on the asymmetric synthesis of this specific molecule is sparse. However, research into related structures, such as β-hydroxy ketones, highlights the existing challenges. The asymmetric synthesis of optically pure β-hydroxy ketones that lack substituents at the α-position to the carbonyl group is often difficult, with many methods resulting in only moderate enantioselectivity nih.gov.
Future synthetic strategies should focus on:
Catalytic Asymmetric Aldol (B89426) Reactions: Exploring new chiral catalysts (e.g., proline-derivatives, metal-based Lewis acids) to facilitate the key C-C bond formation with high stereocontrol.
Enzymatic Resolution: Utilizing lipases or other hydrolases for the kinetic resolution of a racemic mixture of this compound or its ester precursors. This approach can offer high enantiopurity and environmentally benign reaction conditions.
Chiral Pool Synthesis: Starting from readily available, enantiomerically pure precursors to control the stereochemistry at the benzylic alcohol center.
Achieving high enantiomeric control will be essential for systematically evaluating the biological properties of each individual enantiomer and unlocking the full therapeutic or industrial potential of the compound.
Deeper Mechanistic Elucidation of Biological Interactions at the Atomic Level
Once novel biological activities and molecular targets are identified, a fundamental goal will be to understand the interactions between this compound and its biological partners at an atomic level. This level of detail is crucial for structure-based drug design and for explaining the observed biological effects.
Future research should employ a combination of biophysical and computational techniques:
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can be used to determine the three-dimensional structure of the compound bound to its target protein. This would reveal the precise binding pocket, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and any conformational changes induced upon binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding interface and the dynamics of the interaction in solution.
Molecular Modeling: Computational methods such as molecular docking can predict the most likely binding pose of the compound within a target's active site. Furthermore, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex and to calculate binding free energies, offering insights that can guide the design of improved analogues.
Development of Advanced Materials Based on this compound Derivatives
The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, makes it an attractive building block for polymer chemistry and materials science. These two functional groups can readily participate in polymerization reactions to form novel polyesters.
Future research could explore the synthesis of polymers where this compound is a key monomer. The presence of the phenyl ring along the polymer backbone could impart unique properties such as increased thermal stability, altered refractive index, and enhanced mechanical strength compared to simple aliphatic polyesters. For example, it is known that 7-hydroxyheptanoic acid can be used to create polyesters and their derivatives google.com. The introduction of the phenyl group could lead to materials with new applications.
Potential research directions include:
Synthesis of Novel Polyesters: Creating homopolymers of this compound or co-polymers with other hydroxy acids to tune the material properties.
Functional Materials: Modifying the phenyl ring or the hydroxyl group to attach other functional moieties, leading to materials for specialized applications such as drug delivery matrices, functional coatings, or advanced resins.
Biodegradable Polymers: Investigating the biodegradability of these new polyesters, which could be valuable for creating environmentally friendly plastics.
Addressing Research Gaps in Microbial Degradation and Biotransformation Pathways
Understanding the environmental fate and metabolic profile of this compound is crucial for assessing its environmental impact and its behavior in biological systems. Currently, there is a significant research gap concerning its microbial degradation and biotransformation.
Studies on analogous compounds provide a template for what might be expected. The hepatic biotransformation of a synthetic bile acid analogue, for example, involves extensive metabolism, including hydroxylation, sulfation, and glucuronidation, with the vast majority of the compound being converted into more polar metabolites researchgate.netnih.gov. Similarly, human metabolism of 7-hydroxyflavone can lead to metabolites such as (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid nih.gov.
Future investigations should focus on:
Identifying Degrading Microorganisms: Isolating bacteria or fungi from soil and water samples that can utilize this compound as a carbon source.
Elucidating Metabolic Pathways: Using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites formed during microbial degradation or in vivo studies. This would likely involve oxidation of the hydroxyl group, hydroxylation of the aromatic ring, and beta-oxidation of the aliphatic chain.
Enzyme Characterization: Identifying and characterizing the specific enzymes (e.g., dehydrogenases, monooxygenases) responsible for the initial steps of degradation. This knowledge is not only important for environmental assessment but could also be harnessed for biotechnological applications in bioremediation or biocatalysis.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity of 7-Hydroxy-7-phenylheptanoic acid?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural validation. For example, NMR can confirm the presence of the phenyl group (δ ~7.2–7.4 ppm in ¹H NMR) and hydroxyl functionality (δ ~1–5 ppm, depending on hydrogen bonding). HRMS provides molecular ion peaks matching the molecular formula (C₁₃H₁₈O₃, theoretical MW 222.28 g/mol) .
- Data Consideration : Compare experimental spectral data with reference libraries (e.g., NIST Chemistry WebBook) to resolve ambiguities in peak assignments .
Q. How should this compound be stored to maintain stability during experiments?
- Protocol : Store in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C in a dry environment. Avoid exposure to oxidizing agents, as phenolic hydroxyl groups may degrade under oxidative conditions .
- Safety Note : Use desiccants to prevent hygroscopic degradation, and monitor for discoloration or precipitate formation as indicators of instability .
Q. What solvent systems are compatible with this compound for reaction setups?
- Solubility Data : Insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For kinetic studies, use DMSO due to its high solvation capacity for carboxylic acid derivatives .
- Caution : Avoid halogenated solvents (e.g., chloroform) if the compound contains reactive hydroxyl groups, as side reactions may occur .
Advanced Research Questions
Q. How can researchers reconcile contradictions in reported biological activity data for this compound derivatives?
- Approach :
Assay Validation : Ensure biological assays (e.g., enzyme inhibition) use standardized protocols (e.g., fixed pH, temperature) to minimize variability.
Metabolite Interference : Test for metabolite formation (e.g., glucuronidation) using LC-MS, which may explain discrepancies in potency across studies .
Structural Analogues : Compare activity of derivatives (e.g., ethyl 7-oxo-7-phenylheptanoate) to isolate the role of the hydroxyl group .
- Example : A 2025 study found that ester derivatives exhibit higher membrane permeability than the parent acid, altering apparent bioactivity .
Q. What strategies optimize the synthesis of this compound to improve yield and purity?
- Synthetic Routes :
- Friedel-Crafts Acylation : Use Lewis acid catalysts (e.g., AlCl₃) for introducing the phenyl group, followed by hydroxylation via oxymercuration .
- Grignard Reaction : Employ phenylmagnesium bromide with heptanoic acid precursors, ensuring anhydrous conditions to prevent side reactions .
- Optimization :
- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) versus Lewis acids for regioselectivity in hydroxylation steps .
- Purification : Use preparative HPLC with a C18 column to isolate the target compound from diastereomers .
Q. How do researchers address gaps in toxicological and ecotoxicological data for this compound?
- Risk Mitigation :
- In Silico Modeling : Apply tools like OECD QSAR Toolbox to predict acute toxicity (e.g., LD₅₀) based on structural analogs .
- Experimental Fill-in : Conduct Daphnia magna acute toxicity assays (OECD 202) if environmental release is possible, as current SDS lack ecotoxicity data .
Key Methodological Recommendations
- Contradiction Analysis : Cross-reference spectral data with NIST databases to resolve structural ambiguities .
- Reaction Design : Prioritize inert atmospheres for hydroxyl-containing intermediates to prevent oxidation .
- Biological Assays : Include metabolite profiling to contextualize activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
